Chromatographic Resolution of Ivermectin Impurity H from Critical Peak Pairs Using Advanced HPLC Methods
Ivermectin Impurity H is one of up to 27 related substances that a new, stability-indicating RP-HPLC method has successfully separated [1]. This method, designed for improved selectivity over current USP/EP compendial methods, achieves a separation of the H2B1a API peak from its 26-epimer and the H2B1a isomer-1 peak from H2B1b [1]. The quantified total peak area for these critical impurity pairs is approximately 2.5% in a typical Ivermectin API batch [1].
| Evidence Dimension | Peak resolution and quantitation of key impurity clusters, including Impurity H |
|---|---|
| Target Compound Data | Ivermectin Impurity H is resolved from the H2B1a API peak and other related substances using a Halo C18 column (150 × 4.6 mm, 2.7 µm) with a quantitation limit of 0.10% |
| Comparator Or Baseline | USP and EP compendial HPLC methods for Ivermectin drug substance |
| Quantified Difference | The new method separates a cluster of impurities (including the 26-epimer of H2B1a and H2B1a isomer-1) that collectively account for ~2.5% of the peak area percentage, while compendial methods exhibit coelution or insufficient resolution |
| Conditions | RP-HPLC; Halo C18 column (150 × 4.6 mm, 2.7 µm particle size); Gradient elution at 40°C; UV detection at 254 nm; Target analytical concentration ~2 mg/mL |
Why This Matters
Accurate quantification of Impurity H and related substances is essential for demonstrating batch-to-batch consistency and compliance with Ivermectin API monograph specifications, thereby mitigating regulatory risk during drug product filing.
- [1] Padivitage, N., Tian, J., Wang, L., Zhuang, J., McAdoo, A., Zhao, D., & Rustum, A. M. (2025). Development and Validation of a Stability Indicating Reversed-Phase HPLC Method for Simultaneous Determination of Ivermectin and Its Related Substances in Bulk Drug Substance Lots of Ivermectin. Chromatographia. View Source
